molecular formula C12H11NO2 B2388452 3-Methoxynaphthalene-2-carboxamide CAS No. 13042-06-3

3-Methoxynaphthalene-2-carboxamide

Cat. No.: B2388452
CAS No.: 13042-06-3
M. Wt: 201.225
InChI Key: CLOUSFWNZOWHPV-UHFFFAOYSA-N
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Description

3-Methoxynaphthalene-2-carboxamide is a chemical compound belonging to the class of naphthalene derivatives. This compound has garnered attention in scientific research due to its potential biological activity and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxynaphthalene-2-carboxamide typically involves the reaction of 3-methoxynaphthalene with a suitable carboxylating agent under controlled conditions. One common method involves the use of 3-methoxynaphthalene and phosgene in the presence of a base to form the corresponding acid chloride, which is then reacted with ammonia or an amine to yield the carboxamide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthoquinones, amines, and various substituted naphthalene derivatives .

Scientific Research Applications

3-Methoxynaphthalene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxynaphthalene-2-carboxamide: Similar in structure but with a methoxy group at the 6-position.

    2,3-Dimethoxynaphthalene: Contains two methoxy groups on the naphthalene ring.

    N-(2-(7-Methoxynaphthalen-1-yl)ethyl)acetamide: A derivative with an ethylacetamide group.

Uniqueness

3-Methoxynaphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 3-position and carboxamide group at the 2-position make it a valuable compound for various applications .

Properties

IUPAC Name

3-methoxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOUSFWNZOWHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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